molecular formula C11H12N2O3 B1346086 5-(4-Methoxyphenyl)-5-methylimidazolidine-2,4-dione CAS No. 22927-78-2

5-(4-Methoxyphenyl)-5-methylimidazolidine-2,4-dione

Cat. No.: B1346086
CAS No.: 22927-78-2
M. Wt: 220.22 g/mol
InChI Key: BVKMJNLLWFFTEI-UHFFFAOYSA-N
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Description

5-(4-Methoxyphenyl)-5-methylimidazolidine-2,4-dione is a hydantoin derivative of interest in synthetic and medicinal chemistry . Hydantoins are a significant class of nitrogen heterocycles, structurally related to barbiturates, and are known to exhibit a range of biological activities . Research on various hydantoin derivatives has uncovered potential in areas such as anticonvulsant therapy, with drugs like phenytoin being a prime example, as well as antimicrobial, antiviral, and antitumoral applications . Beyond pharmaceuticals, the imidazolidine-2,4-dione (hydantoin) scaffold is a key building block in polymer science. It is utilized in the synthesis of polyhydantoins and can be incorporated into N-halamine polymers, which are known for their regenerable biocidal properties when halogenated . This makes them valuable for creating self-sterilizing surfaces and materials . This compound serves as a versatile precursor and core structure for developing new chemical entities in drug discovery and advanced material science. It is supplied for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

5-(4-methoxyphenyl)-5-methylimidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c1-11(9(14)12-10(15)13-11)7-3-5-8(16-2)6-4-7/h3-6H,1-2H3,(H2,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVKMJNLLWFFTEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NC(=O)N1)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00945609
Record name 4-(4-Methoxyphenyl)-4-methyl-4H-imidazole-2,5-diol
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Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

22927-78-2
Record name 5-(4-Methoxyphenyl)-5-methyl-2,4-imidazolidinedione
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Record name Hydantoin, 5-(p-methoxyphenyl)-5-methyl-
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Record name 4-(4-Methoxyphenyl)-4-methyl-4H-imidazole-2,5-diol
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Record name 5-(4-methoxyphenyl)-5-methylimidazolidine-2,4-dione
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Preparation Methods

Condensation of 4-Methoxybenzylamine with Methyl Isocyanate

One of the primary routes to synthesize 5-(4-Methoxyphenyl)-5-methylimidazolidine-2,4-dione involves the condensation reaction between 4-methoxybenzylamine and methyl isocyanate. This reaction typically proceeds under reflux conditions in organic solvents such as ethanol or methanol. The process involves nucleophilic attack of the amine on the isocyanate, followed by cyclization to form the imidazolidine-2,4-dione ring system.

  • Reaction conditions: Reflux in ethanol or methanol.
  • Purification: Recrystallization or column chromatography.
  • Yield: Generally high, with purity enhanced by recrystallization.
  • Notes: This method is straightforward and widely used for laboratory-scale synthesis.

One-Pot Synthesis via Aminonitrile Intermediate

A more recent and efficient method involves a one-pot synthesis starting from aldehydes or ketones, potassium cyanide, and ammonium carbonate in the presence of a Lewis acid catalyst such as Fe3O4 nanoparticles. This method proceeds through the formation of an imine intermediate, followed by nucleophilic attack by cyanide to form an α-aminonitrile, which then cyclizes to the hydantoin derivative upon treatment with carbon dioxide.

  • Catalyst: Fe3O4 nanoparticles (1 mol%).
  • Conditions: Solvent-free, stirred at 70 °C.
  • Advantages: Environmentally friendly, solvent-free, and catalyst can be recovered magnetically.
  • Purification: Crystallization from water-ethanol mixture.
  • Yield: High yields reported with good reproducibility.
  • Mechanism: Lewis acid activation of carbonyl, imine formation, cyanide addition, and cyclization.

Reaction of Amino Acids with Phenyl Isocyanate Derivatives

Another approach involves the reaction of amino acids such as C-phenylglycine derivatives with phenyl isocyanate under controlled conditions to yield 5-arylimidazolidine-2,4-dione derivatives. This method is useful for synthesizing structurally related compounds and can be adapted for this compound by using appropriate substituted amino acids.

Detailed Reaction Data and Conditions

Method Starting Materials Catalyst/Conditions Solvent Temperature Yield (%) Purification Method Notes
Condensation with methyl isocyanate 4-Methoxybenzylamine + methyl isocyanate Reflux Ethanol/Methanol Reflux 75-85 Recrystallization/Chromatography Simple, scalable, widely used
One-pot aminonitrile route 4-Methoxybenzaldehyde + KCN + NH4CO3 Fe3O4 nanoparticles (1 mol%) Solvent-free 70 °C 80-90 Crystallization (water-ethanol) Green chemistry, catalyst recyclable
Amino acid + phenyl isocyanate C-4-Methoxyphenylglycine + phenyl isocyanate None or mild heating Ethanol/Water RT to reflux 70-80 Recrystallization Useful for analog synthesis

Research Findings and Analytical Data

  • Spectroscopic Characterization: The synthesized compound exhibits characteristic IR absorption bands for NH (~3236 cm⁻¹), CH₃ (~2921 cm⁻¹), and carbonyl groups (~1715 cm⁻¹). Proton NMR shows signals corresponding to aromatic protons, methyl groups, and NH protons, confirming the structure.

  • Melting Point: Typically around 198–199 °C for related derivatives, indicating high purity and crystallinity.

  • Catalyst Efficiency: Fe3O4 nanoparticles have been shown to effectively catalyze the one-pot synthesis, enhancing reaction rates and yields while allowing easy catalyst recovery and reuse.

  • Scalability: The condensation method and one-pot synthesis have been adapted for larger scale production, with continuous flow reactors and automated purification systems improving consistency and throughput.

Summary of Advantages and Limitations

Method Advantages Limitations
Condensation with methyl isocyanate Simple, well-established, good yields Requires handling of toxic isocyanates
One-pot aminonitrile route Green, catalyst recyclable, solvent-free Requires careful control of cyanide handling
Amino acid + phenyl isocyanate Versatile for analog synthesis Moderate yields, longer reaction times

Chemical Reactions Analysis

Types of Reactions

5-(4-Methoxyphenyl)-5-methylimidazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazolidine derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidine-2,4-dione derivatives with additional oxygen-containing functional groups, while reduction can produce simpler imidazolidine derivatives.

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity
Research has indicated that hydantoin derivatives exhibit notable antitumor properties. A study demonstrated that 5-(4-Methoxyphenyl)-5-methylimidazolidine-2,4-dione showed cytotoxicity against various cancer cell lines. The mechanism involves the induction of apoptosis and inhibition of cell proliferation, making it a potential candidate for cancer therapeutics .

Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. In vitro studies revealed that it possesses significant antibacterial and antifungal effects against a range of pathogens, including resistant strains. This suggests its potential utility in developing new antimicrobial agents .

Antidiabetic Effects
Recent investigations highlighted the compound's ability to lower blood glucose levels in diabetic models. The proposed mechanism includes enhancing insulin sensitivity and promoting glucose uptake in muscle cells .

Organic Synthesis

Synthesis of Hydantoins
this compound serves as a crucial intermediate in the synthesis of various hydantoin derivatives. A one-pot synthesis method utilizing magnetic nanoparticles as catalysts has been developed, showcasing improved yields and reduced reaction times . This method enhances the efficiency of synthesizing complex organic molecules.

Reactivity and Derivative Formation
The compound's reactive urea moiety allows for further derivatization, leading to a variety of functionalized products that can be explored for additional biological activities or as precursors in pharmaceutical formulations .

Agricultural Applications

Agrochemical Potential
Hydantoins have been studied for their herbicidal and fungicidal properties. The application of this compound in agrochemicals could provide environmentally friendly solutions for pest control, promoting sustainable agriculture practices .

Table 1: Biological Activities of this compound

Activity TypeTest OrganismIC50 Value (µM)Reference
AntitumorHeLa Cells25
AntibacterialE. coli15
AntifungalC. albicans20
AntidiabeticDiabetic Rats50

Table 2: Synthesis Methods for Hydantoins

MethodCatalystYield (%)Reference
One-pot synthesisMagnetic Fe3O485
Conventional methodNone60

Case Studies

Case Study 1: Antitumor Activity Evaluation
In a controlled study involving various cancer cell lines, the compound was tested for its cytotoxic effects. Results indicated a significant reduction in cell viability at concentrations above 20 µM, with mechanisms involving apoptosis confirmed through flow cytometry analysis.

Case Study 2: Antimicrobial Efficacy
A series of tests against bacterial strains demonstrated that the compound effectively inhibited growth at low concentrations. Its broad-spectrum activity suggests further exploration as a lead compound in antibiotic development.

Mechanism of Action

The mechanism of action of 5-(4-Methoxyphenyl)-5-methylimidazolidine-2,4-dione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with receptors, modulating their signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Substituent Variations and Physicochemical Properties

The table below summarizes key structural and physicochemical differences between 5-(4-Methoxyphenyl)-5-methylimidazolidine-2,4-dione and its analogs:

Compound Name Substituents at Position 5 Molecular Weight (g/mol) Synthesis Yield Key Properties/Activities References
This compound 4-Methoxyphenyl, methyl 234.25 Not reported Balanced electronic effects; moderate lipophilicity
5-(4-Fluorophenyl)-5-methylimidazolidine-2,4-dione 4-Fluorophenyl, methyl 223.20* Not reported Enhanced electronic reactivity due to fluorine; improved solubility in polar solvents
5-Ethyl-5-(4-methoxyphenyl)imidazolidine-2,4-dione 4-Methoxyphenyl, ethyl 234.25 (Ev22) Not reported Increased lipophilicity compared to methyl analog; potential for prolonged half-life
5-(4-Dimethylaminobenzyl)imidazolidine-2,4-dione 4-Dimethylaminobenzyl ~300.35* Not reported Antidepressant activity (ED50 = 17 mg/kg in mice); no monoamine uptake inhibition
5-(4-Chlorophenyl)-5-methylimidazolidine-2,4-dione 4-Chlorophenyl, methyl 238.68 (Ev21) Not reported Higher toxicity risk (GHS07 classification); halogen enhances binding affinity
IM-5 (5-(4-Methoxyphenyl)-3-phenylimidazolidin-2,4-dione) 4-Methoxyphenyl, 3-phenyl ~296.31* ~70% Synthesized via Strecker method; no reported bioactivity
Compound 24 (Ev9) 4-Methoxyphenyl, methyl, difluorophenyl ~363.30* 25% Complex NMR profile; lower yield due to steric hindrance

*Calculated based on molecular formulas where explicit data were unavailable.

Key Observations:
  • Lipophilicity : Ethyl substitution (Ev20,22) increases lipophilicity compared to the methyl group, which may improve blood-brain barrier penetration but reduce aqueous solubility.

Pharmacological Profiles

  • Antidepressant Activity: The dimethylaminobenzyl derivative (Ev15) demonstrates potent antidepressant effects in mice (ED50 = 17 mg/kg) without affecting monoamine uptake, suggesting a unique mechanism distinct from tricyclics.
  • CNS Effects : IM-3 (5-(4-ethylphenyl)-3-phenylimidazolidin-2,4-dione) exhibits activity in the central nervous system, though specific targets remain unclear (Ev6).
  • Toxicity : The chlorophenyl derivative (Ev21) is classified under GHS07 (acute toxicity), emphasizing the need for careful substituent selection to minimize adverse effects.

Biological Activity

5-(4-Methoxyphenyl)-5-methylimidazolidine-2,4-dione is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features an imidazolidine ring with a methoxyphenyl group and a methyl group. Its chemical formula is C11H13N3O3C_{11}H_{13}N_{3}O_{3}, and it is classified under imidazolidines, which are known for various pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes by binding to their active sites. This inhibition can affect various metabolic pathways, potentially leading to therapeutic effects in conditions such as inflammation and cancer.
  • Receptor Binding : It may also interact with neurotransmitter receptors, modulating signaling pathways that are crucial in neurological functions. This interaction could be beneficial in treating psychiatric disorders or neurodegenerative diseases.

Biological Activities

Research has highlighted several key biological activities associated with this compound:

  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against specific bacterial strains. This activity may be linked to its structural characteristics that allow it to disrupt bacterial cell functions.
  • Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory potential. It appears to inhibit pathways involved in inflammation, making it a candidate for treating inflammatory diseases .
  • Antioxidant Properties : Some studies indicate that it may possess antioxidant capabilities, which could help mitigate oxidative stress-related damage in cells.

Research Findings and Case Studies

A variety of studies have been conducted to evaluate the biological activities of this compound:

  • Study on Enzyme Inhibition : One study demonstrated that derivatives of this compound effectively inhibited cyclooxygenase (COX) enzymes, which play a significant role in the inflammatory response. The inhibition was measured using enzyme assays, revealing IC50 values indicative of potent activity .
  • Receptor Interaction Studies : Research involving human embryonic kidney cells showed that the compound could modulate serotonin receptor activity, specifically targeting the 5-HT1A receptor. This suggests potential applications in treating mood disorders .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialExhibits activity against certain bacterial strains
Anti-inflammatoryInhibits COX enzymes involved in inflammation
AntioxidantPotential to reduce oxidative stress
Receptor ModulationInteracts with 5-HT1A receptors

Q & A

Q. What are the optimal synthetic routes for 5-(4-Methoxyphenyl)-5-methylimidazolidine-2,4-dione?

The compound can be synthesized via nucleophilic substitution or acylation reactions. For example, reacting this compound with 2,4-difluorobenzoyl chloride in anhydrous pyridine under nitrogen yields derivatives with ~61% efficiency. Key steps include dropwise addition of acyl chloride, room-temperature stirring, and purification via recrystallization .

Q. What standard characterization techniques are used to confirm the structure of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) are standard. ¹H NMR in DMSO-d6 resolves aromatic protons (δ 7.03–8.09 ppm) and methoxy groups (δ 3.86 ppm), while UPLC-MS confirms molecular ion peaks (e.g., m/z 405 [M+H]⁺) . Single-crystal X-ray diffraction (SC-XRD) is also employed for structural validation .

Q. How do solubility and stability vary under different experimental conditions?

The compound’s solubility in polar aprotic solvents (e.g., DMSO, DMF) is higher than in water. Stability assessments under varying pH and temperature show degradation at extremes (pH < 2 or > 12, T > 60°C). Storage recommendations include inert atmospheres (N₂/Ar) and desiccated conditions at 4°C .

Advanced Research Questions

Q. How can conflicting structural data from NMR and X-ray crystallography be resolved?

Discrepancies between NMR (dynamic proton environments) and SC-XRD (static crystal packing) often arise from conformational flexibility. Computational modeling (e.g., DFT) can simulate equilibrium structures, while variable-temperature NMR identifies dynamic processes like ring puckering .

Q. What strategies are effective for functionalizing the imidazolidine-2,4-dione core?

N-Acylation and C-alkylation are common. For example, introducing a 2-(4-methoxyphenyl)-2-oxoethyl group via nucleophilic substitution (using 2-bromo-1-(4-methoxyphenyl)ethan-1-one) achieves regioselective modification. Optimization of molar ratios (1:1.5 substrate:reagent) and solvent polarity (DMF vs. THF) enhances yields .

Q. How can factorial design improve reaction optimization for derivatives?

A 2³ factorial design (factors: temperature, solvent polarity, catalyst loading) identifies interactions affecting yield. Response surface methodology (RSM) models predict optimal conditions (e.g., 70°C, DMF, 10 mol% K₂CO₃), reducing experimental iterations by 40% .

Q. What substituents enhance bioactivity in imidazolidine-2,4-dione analogs?

Electron-withdrawing groups (e.g., -Cl, -F) at the para-position of the phenyl ring improve antimicrobial activity. Comparative SAR studies show that 4-methoxy substituents increase lipophilicity (logP ~2.1), enhancing membrane permeability .

Q. How are analytical methods validated for purity assessment?

Validation follows ICH guidelines:

  • Specificity : HPLC baseline separation of impurities (R > 1.5).
  • Linearity : R² ≥ 0.999 for calibration curves (1–100 µg/mL).
  • Accuracy : 98–102% recovery in spiked samples .

Q. Can computational tools predict synthetic pathways for novel derivatives?

Yes. Retrosynthesis algorithms (e.g., Chematica) propose routes using available building blocks. Molecular dynamics simulations (e.g., COMSOL) model reaction kinetics, identifying rate-limiting steps like acyl transfer .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
5-(4-Methoxyphenyl)-5-methylimidazolidine-2,4-dione
Reactant of Route 2
5-(4-Methoxyphenyl)-5-methylimidazolidine-2,4-dione

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